Cas no 853297-03-7 (Piperazine, 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzoyl]-)
853297-03-7 structure
Product Name:Piperazine, 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzoyl]-
CAS-nummer:853297-03-7
MF:C13H14F3N3O3
MW:317.263773441315
CID:1836635
PubChem ID:69246238
Update Time:2025-04-21
Piperazine, 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzoyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazine, 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzoyl]-
- SCHEMBL4932718
- (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
- (2-(Trifluoromethyl)-4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone
- DB-210716
- 853297-03-7
-
- Inchi: 1S/C13H14F3N3O3/c1-17-4-6-18(7-5-17)12(20)10-3-2-9(19(21)22)8-11(10)13(14,15)16/h2-3,8H,4-7H2,1H3
- InChI-sleutel: UDIALNGJZCKOIC-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C=CC=1C(N1CCN(C)CC1)=O)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 317.09900
- Monoisotopische massa: 317.09872580g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 69.4Ų
Experimentele eigenschappen
- PSA: 69.37000
- LogboekP: 2.40020
Piperazine, 1-methyl-4-[4-nitro-2-(trifluoromethyl)benzoyl]- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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